5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine
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Overview
Description
5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C8H12BrN3O and its molecular weight is 246.10 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Catalytic Reactions: It can act as a catalyst in organic synthesis, promoting chemical reactions[][1].
Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals[][1].
Comparison with Similar Compounds
5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine can be compared with other similar compounds such as:
2-Amino-5-bromo-3-methylpyridine: This compound has a similar structure but differs in the position and type of substituents.
5-Bromo-2-(dimethoxymethyl)pyridine: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
2230201-15-5 |
---|---|
Molecular Formula |
C8H12BrN3O |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-3-N-(2-methoxyethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H12BrN3O/c1-13-3-2-11-7-4-6(9)5-12-8(7)10/h4-5,11H,2-3H2,1H3,(H2,10,12) |
InChI Key |
FTQWWKMNAOBXKN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(N=CC(=C1)Br)N |
Origin of Product |
United States |
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